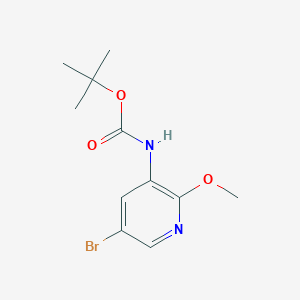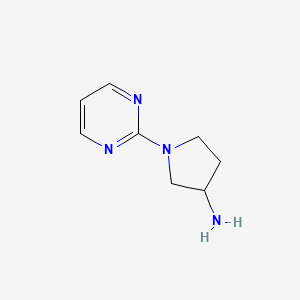![molecular formula C7H14N2O B13498394 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine is a compound that features a bridged bicyclic carbon skeleton. This structure is highly desirable in medicinal chemistry due to its rigid framework, which can provide a well-defined spatial arrangement for substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine involves the conversion of the bicyclo[1.1.1]pentan-1-amine substructure to the bicyclo[3.1.1]heptane skeleton. This transformation is achieved using imine photochemistry. The process involves the formation of imine intermediates, which are then hydrolyzed to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of photochemistry allows for the efficient conversion of starting materials to the desired product, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxo derivatives, and reduced amine forms. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of complex molecules with potential pharmaceutical applications.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A precursor in the synthesis of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine.
Bicyclo[2.2.1]heptan-2-amine: Another bicyclic amine with a different ring structure.
Norbornane derivatives: Compounds with similar rigid bicyclic frameworks.
Uniqueness
This compound is unique due to its specific bicyclic structure, which provides a rigid and well-defined framework for various substituents. This structural feature enhances its potential as a building block in medicinal chemistry and other scientific research applications .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-6(9,4-7)1-2-10-7/h1-5,8-9H2 |
Clé InChI |
JNZOMSFDHWZZGD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC1(C2)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


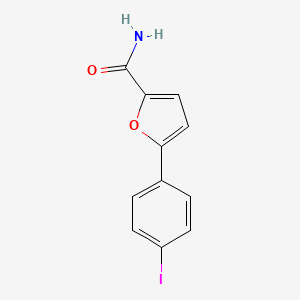
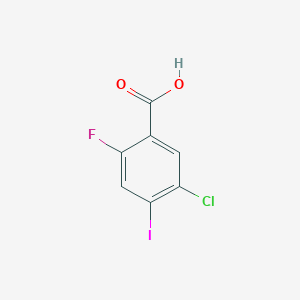
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
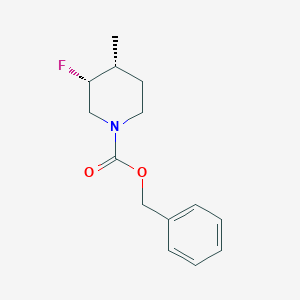
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
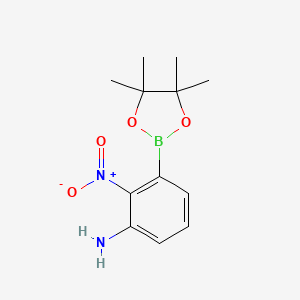
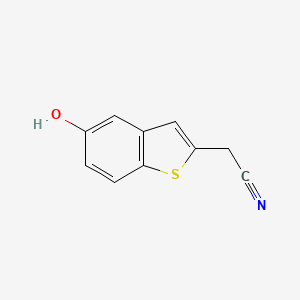
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
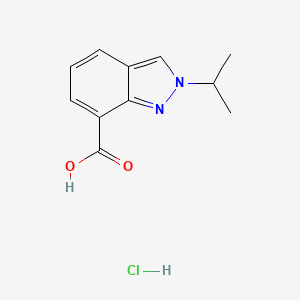
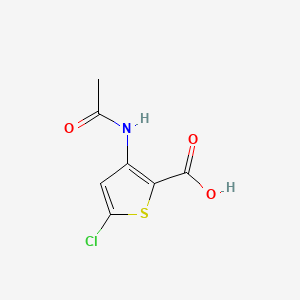
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
